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Cytidylyl-(3'-5')-cytidine

Enzymology Ribonuclease specificity RNA modification mapping

Cytidylyl-(3′-5′)-cytidine (CpC, CAS 2536-99-4) is a structurally authenticated ribodinucleoside monophosphate with a canonical 3′→5′ phosphodiester bond. Unlike generic dinucleotide mixtures or linkage isomers, only this exact CpC reproduces the biological recognition motifs of tRNA 3′-termini, cusativin-resistant poly(C) tracts for LC-MS/MS RNA modification mapping, and the unique CD signature of ordered RNA secondary structure. It is the sole active AMP acceptor for tRNA nucleotidyltransferase and the preferred substrate for cytosine photodimer studies. Ensure assay reproducibility with this non-substitutable, high-purity standard.

Molecular Formula C18H25N6O12P
Molecular Weight 548.4 g/mol
CAS No. 2536-99-4
Cat. No. B13744705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidylyl-(3'-5')-cytidine
CAS2536-99-4
Molecular FormulaC18H25N6O12P
Molecular Weight548.4 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=NC4=O)N)CO)O)O
InChIInChI=1S/C18H25N6O12P/c19-9-1-3-23(17(29)21-9)15-12(27)11(26)8(35-15)6-33-37(31,32)36-14-7(5-25)34-16(13(14)28)24-4-2-10(20)22-18(24)30/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H2,19,21,29)(H2,20,22,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1
InChIKeyPTLMIIUMLITBQT-NCOIDOBVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cytidylyl-(3′-5′)-cytidine (CpC) CAS 2536-99-4: Core Identity, Structure, and Procurement-Relevant Profile


Cytidylyl-(3′-5′)-cytidine (CpC, CAS 2536-99-4) is a ribodinucleoside monophosphate composed of two cytidine residues linked by a canonical 3′→5′ phosphodiester bond [1]. With molecular formula C₁₈H₂₅N₆O₁₂P and a molecular weight of 548.4 g·mol⁻¹, CpC is supplied by multiple vendors at purities typically ≥95% by AX-HPLC and requires storage at −20 °C . Unlike generic dinucleotide mixtures, CpC possesses a defined, single-isomer phosphodiester linkage that dictates its distinct conformational, enzymatic, and photochemical behavior, making it a non-substitutable tool for mechanistic studies of RNA structure, enzyme specificity, and UV photobiology [2].

Cytidylyl-(3′-5′)-cytidine CAS 2536-99-4: Why In-Class Dinucleotides Cannot Be Interchanged


Dinucleoside monophosphates sharing the same base composition but differing in linkage geometry (e.g., 2′–5′ vs. 3′–5′), sugar identity (ribo vs. deoxyribo vs. arabino), or base sequence exhibit profoundly distinct conformational, enzymatic, and photochemical properties. Comprehensive NMR studies demonstrate that while all dipyrimidine and dipurine dimers possess flexible conformational frameworks, each achieves conformational identity through specific, sometimes overwhelming orientational preferences [1]. Even the isomeric 2′–5′ CpC differs from 3′–5′ CpC in ribose pucker (2E vs. 3E) and in the preferred stacking geometry (loop stack vs. right-hand stack), as shown by molecular orbital calculations and proton magnetic resonance spectroscopy [2]. Consequently, substitution of 3′–5′ CpC with a nominally similar dinucleotide—even a regioisomer—leads to divergent behavior in enzyme assays, structural studies, and photochemical investigations. Only the exact 3′–5′ CpC structure reproduces the biological recognition motifs found at the 3′-terminus of tRNA, the cleavage specificity of pyrimidine-preferential ribonucleases, and the unique CD signature of ordered RNA secondary structure.

Cytidylyl-(3′-5′)-cytidine CAS 2536-99-4: Quantitative Differentiators Against Closest Analogs


RNase U2 Susceptibility: CpC Is 3,000-Fold Less Susceptible Than ApC and 7.7-Fold More Susceptible Than UpC

In a direct head-to-head comparison of dinucleoside monophosphate substrates for RNase U2 at pH 4.5 and 25 °C, the relative susceptibility followed the rank order ApC (set to 1) > GpC (1/5) > CpC (1/3,000) > UpC (1/23,000) [1]. CpC is therefore 3,000-fold less susceptible to RNase U2 cleavage than the reference substrate ApC, but approximately 7.7-fold more susceptible than UpC. These quantitative differences arise from the enzyme's first-base recognition requirements and illustrate why CpC cannot be replaced by another dinucleotide in assays designed to probe RNase U2 specificity or to generate defined cleavage patterns in RNA modification mapping workflows [1].

Enzymology Ribonuclease specificity RNA modification mapping

Cusativin Resistance: The CpC Phosphodiester Bond Is Uniquely Resistant Among CpN Dinucleotides

When recombinant cusativin, a cytidine-specific ribonuclease, was used to digest tRNA and other RNA substrates, ion-pairing reverse-phase LC-MS analysis revealed efficient cleavage of CpA, CpG, and CpU phosphodiester bonds at the 3′-terminus of cytidine [1]. In striking contrast, the CpC phosphodiester bond was completely resistant to cusativin-mediated cleavage under identical optimal digestion conditions [1]. This resistance has not been reported for any other nucleobase-specific ribonuclease and represents a unique biochemical feature exploitable for analytical purposes [1].

Ribonuclease Cusativin RNA modification mapping Mass spectrometry

Ordered Secondary Structure: Only Ribose 3′–5′ CpC Displays Appreciable Ordered Stacking Among Cytosine Dinucleoside Monophosphates

Ultraviolet circular dichroism (CD) spectroscopy at neutral pH revealed that among a panel of cytosine dinucleoside monophosphates—including the 3′–5′ ribo, 2′–5′ ribo, 3′–5′ deoxyribo, 3′–5′ arabino, and 2′–5′ arabino variants—only cytidylyl(3′p5′)cytidine displayed appreciable ordered secondary structure [1]. The magnitude of asymmetric stacking followed the rank order: cytidylyl(3′p5′)cytidine ≫ 2′-deoxyribo-cytidylyl(3′p5′)deoxyribocytidine > cytidylyl(2′p5′)cytidine > arabinocytidylyl(3′p5′)arabinocytidine > arabinocytidylyl(2′p5′)arabinocytidine [1]. This demonstrates that both the 3′–5′ linkage and the ribose 2′-hydroxyl group are required for the formation of ordered stacking interactions in single-stranded cytosine dinucleotides [1].

Circular dichroism RNA secondary structure Base stacking Nucleic acid conformation

UV Photochemistry: CpC Dimer Cross Sections Exceed Hydrate Production by ≥2-Fold and Surpass Thymine Dimer Extinction by ≥4-Fold

Ultraviolet irradiation of CpC in the wavelength range 240–289 nm produces photodimers and photohydrates with quantitatively distinct cross sections. The cross section for dimer production (σ_dimer) is at least twice that for hydrate production (σ_hydrate) across this wavelength range, establishing dimers as the dominant photoproduct class at biologically relevant UV exposures [1]. The molar extinction coefficients of CpC dimers are at least 4-fold larger than those of thymine dimers, and the photochemical cross sections for dimer reversal are at least 6-fold greater [1]. The quantum yield for CpC dimer reversal is approximately 1.0 and is independent of wavelength [1].

UV photobiology DNA/RNA photodamage Photochemistry Quantum yield

tRNA Nucleotidyltransferase Acceptor Specificity: CpC Is the Only Active Dinucleoside Monophosphate AMP Acceptor

In a systematic survey of dinucleoside monophosphates as model acceptor substrates for rabbit liver tRNA nucleotidyltransferase, only CpC functioned as an active AMP acceptor [1]. All other dinucleoside monophosphates tested were completely inactive in the AMP incorporation assay, demonstrating that the enzyme's acceptor subsite requires the exact CpC structure that matches the 3′-terminal C-C sequence of natural tRNA [1]. CMP incorporation specificity into model acceptors closely paralleled the specificity observed with intact tRNA-C and tRNA-X substrates, validating CpC as a faithful mimic of the tRNA 3′-terminus [1].

tRNA biology Nucleotidyltransferase Enzyme specificity RNA repair

Cytidylyl-(3′-5′)-cytidine CAS 2536-99-4: Evidence-Backed Application Scenarios for Scientific Procurement


High-Coverage RNA Modification Mapping via Cusativin Digestion

The unique resistance of the CpC phosphodiester bond to cusativin-mediated cleavage enables RNA modification mapping protocols that avoid internal fragmentation within poly(C) tracts [1]. By using cusativin in combination with CpC as a reference standard, researchers can achieve higher sequence coverage in LC-MS/MS-based mapping of modified nucleosides in tRNA and other structured RNAs, because CpC motifs remain intact while other CpN sites are cleaved [1]. This application directly leverages the differential cleavage specificity documented in Section 3.

UV Photobiology Model System for Cytosine-Specific RNA Photodamage

CpC provides a chemically defined, minimal model system for studying the formation, stability, and photoreversal of cytosine-cytosine photodimers in RNA, with quantified cross sections (σ_dimer ≥ 2× σ_hydrate) and a photoreversal quantum yield of ~1.0 [1]. Because the dimer extinction coefficients are ≥4-fold larger than those of thymine dimers, CpC enables more sensitive spectrophotometric detection of photoproducts [1]. This makes CpC the preferred substrate for UV photodamage studies where DNA-based models fail to capture the photochemistry of cytosine-rich RNA sequences.

tRNA Nucleotidyltransferase Mechanistic and Inhibitor Studies

As the only dinucleoside monophosphate that acts as an active AMP acceptor for rabbit liver tRNA nucleotidyltransferase, CpC serves as an indispensable model acceptor substrate for dissecting the enzyme's active site, screening inhibitors, and studying the mechanism of tRNA 3′-CCA repair [1]. Competing dinucleotides or nucleosides cannot substitute because they lack the precise structural recognition elements required by the acceptor subsite [1], making authenticated CpC essential for reproducible enzymology.

RNA Secondary Structure Calibration and CD Spectroscopy Standards

The uniquely strong ordered secondary structure of 3′–5′ ribo CpC, as demonstrated by its dominant CD signal compared to deoxyribo, arabino, and 2′–5′ linkage analogs [1], positions it as an ideal calibration standard for nucleic acid circular dichroism spectrometers and as a reference compound for computational modeling of pyrimidine stacking interactions. Researchers studying single-stranded RNA conformation or developing RNA structure prediction algorithms require CpC as a minimal, well-characterized structural motif.

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